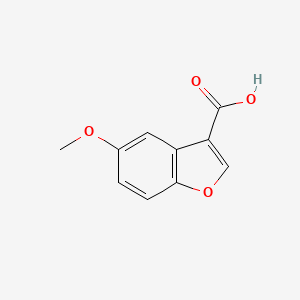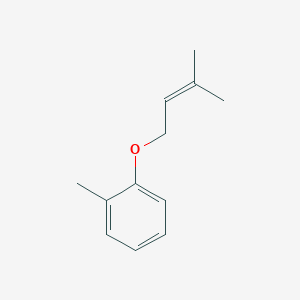
Ether, 3-methyl-2-butenyl o-tolyl
Overview
Description
Ether, 3-methyl-2-butenyl o-tolyl: is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific ether has a 3-methyl-2-butenyl group and an o-tolyl group attached to the oxygen atom. Ethers are generally known for their relatively low reactivity compared to alcohols and phenols, making them useful solvents and intermediates in organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . The compound may also undergo free radical substitution reactions .
Biochemical Pathways
The compound likely affects several biochemical pathways. For instance, it may be involved in the phenylpropanoid pathway, which is responsible for the biosynthesis of many secondary metabolites . It may also participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its molecular weight (162228 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Similar compounds have been known to exhibit antifungal activity . For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of this compound, has shown significant antifungal activity against Candida albicans .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance the biosynthesis of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For Ether, 3-methyl-2-butenyl o-tolyl, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Acid-Catalyzed Dehydration: This method is typically used for symmetrical ethers but can be adapted for unsymmetrical ethers like this compound.
Industrial Production Methods: Industrial production of ethers often involves large-scale Williamson ether synthesis due to its efficiency and relatively mild reaction conditions. The choice of reagents and conditions can be tailored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethers can undergo oxidation reactions, although they are generally less reactive than alcohols. Common oxidizing agents include peroxides and molecular oxygen.
Substitution: Ethers can participate in substitution reactions, particularly under acidic conditions where the ether oxygen can be protonated to form a good leaving group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H_2O_2), molecular oxygen (O_2).
Acidic Conditions: Sulfuric acid (H_2SO_4), hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids depending on the specific conditions and reagents used.
Substitution: Formation of alkyl halides and alcohols.
Scientific Research Applications
Chemistry: Ether, 3-methyl-2-butenyl o-tolyl is used as a solvent and intermediate in organic synthesis. Its relatively low reactivity makes it suitable for reactions where more reactive solvents might interfere.
Biology and Medicine:
Industry: Ethers are widely used as solvents in the chemical industry due to their ability to dissolve a wide range of organic compounds. They are also used in the production of various chemicals and materials.
Comparison with Similar Compounds
Methyl propyl ether: Similar in structure but with different alkyl groups attached to the oxygen atom.
Diethyl ether: A common ether with two ethyl groups attached to the oxygen atom.
Anisole (methyl phenyl ether): An aromatic ether with a methoxy group attached to a phenyl ring.
Uniqueness: Ether, 3-methyl-2-butenyl o-tolyl is unique due to the presence of both an aliphatic and an aromatic group attached to the oxygen atom. This combination can influence its reactivity and solubility properties, making it distinct from simpler ethers like diethyl ether or anisole .
Properties
IUPAC Name |
1-methyl-2-(3-methylbut-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)8-9-13-12-7-5-4-6-11(12)3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNQFWQFZLMSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


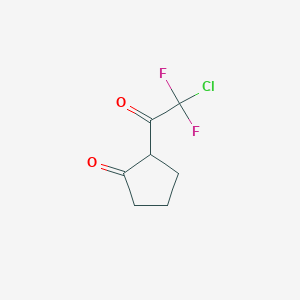
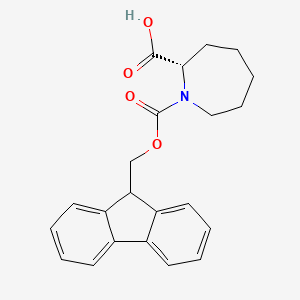
![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)
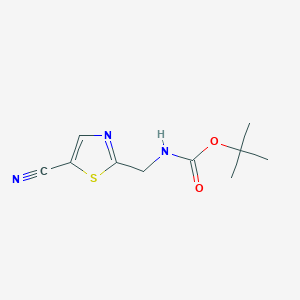
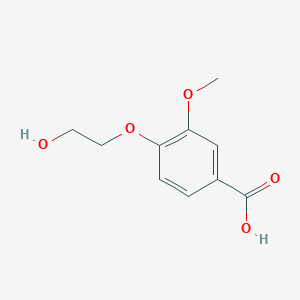
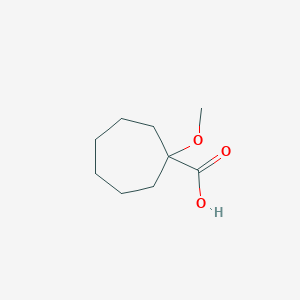

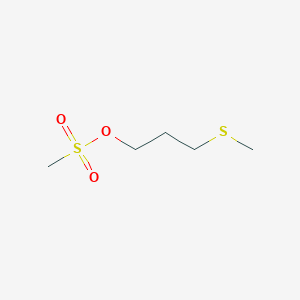
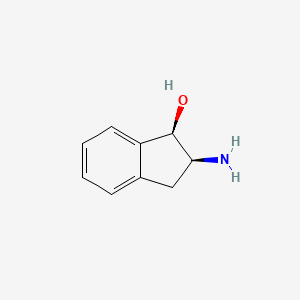
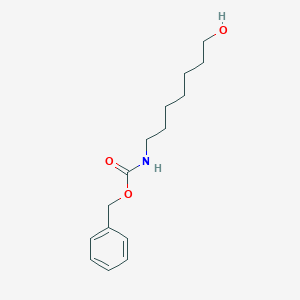

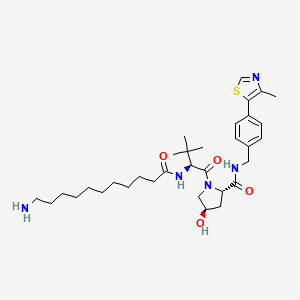
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
